![molecular formula C9H20Cl2N2O2 B2834464 2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride CAS No. 122910-82-1](/img/structure/B2834464.png)
2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride
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Overview
Description
2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as M4M or Mor-Met-Mor, and it belongs to the class of morpholine-based compounds. The aim of
Scientific Research Applications
Synthesis and Antimicrobial Applications
An efficient synthesis route for derivatives related to "2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride" has been developed, demonstrating its utility in creating potent antimicrobials. The synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a molecule with significant antimicrobial properties, highlights the compound's role in generating new therapeutic agents. This process involves critical steps such as bromination and cyclization, yielding potent antimicrobial derivatives, including arecoline derivatives and phendimetrazine (Kumar, Sadashiva, & Rangappa, 2007).
Neurokinin-1 Receptor Antagonism
Structural modifications of morpholine derivatives have led to the discovery of potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists. These modifications resulted in compounds with high affinity for hNK-1 receptors, showing promise for treating conditions related to Substance P actions, such as peripheral pain and various psychiatric disorders (Hale et al., 1998).
Ionic Liquids and Biodegradability
The synthesis of 4-benzyl-4-methylmorpholinium salts has produced a series of morpholinium ionic liquids with varying anions. These compounds have been assessed for their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability, showing moderate to low toxicity and potential as biomass solvents (Pernak et al., 2011).
Privileged Structure in Medicinal Chemistry
Morpholine is recognized as a privileged structure in medicinal chemistry, with its inclusion in numerous approved and experimental drugs. It serves as a flexible and beneficial scaffold for developing new therapeutics due to its favorable physicochemical and biological properties. Morpholine derivatives exhibit a wide range of biological activities, highlighting its importance in drug design and development (Kourounakis, Xanthopoulos, & Tzara, 2020).
properties
IUPAC Name |
2-(morpholin-4-ylmethyl)morpholine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-4-13-9(7-10-1)8-11-2-5-12-6-3-11;;/h9-10H,1-8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDZGOAWICZXEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CN2CCOCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Morpholin-4-yl)methyl]morpholine dihydrochloride |
Synthesis routes and methods
Procedure details
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